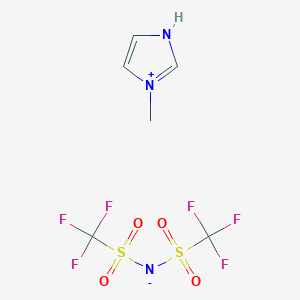

1-Methylimidazole Bis(trifluoromethanesulfonyl)imide

Description

1-Methylimidazole Bis(trifluoromethanesulfonyl)imide ([C1C1im][NTf2]) is a hydrophobic ionic liquid (IL) composed of a 1-methylimidazolium cation and a bis(trifluoromethanesulfonyl)imide (TFSI) anion. It is synthesized via a two-step process: quaternization of 1-methylimidazole with a halide (e.g., bromoalkane) followed by anion exchange with lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) . The compound exhibits high thermal stability (decomposition temperature >300°C) and low viscosity compared to longer alkyl-chain analogs, making it suitable for applications in catalysis, gas separation, and electrochemical devices . Its structure is confirmed by NMR spectroscopy, with characteristic $ ^1H $-NMR peaks at δ 3.81 (methyl group) and $ ^{13}C $-NMR signals at δ 35.0 (cation) and δ 119.8 (TFSI anion) .

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;3-methyl-1H-imidazol-3-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.C2F6NO4S2/c1-6-3-2-5-4-6;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-4H,1H3;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTAXUVLXYGRNE-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CNC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F6N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353239-08-4 | |

| Record name | 1-Methylimidazole Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Methylimidazole Bis(trifluoromethanesulfonyl)imide typically involves the reaction of 1-methylimidazole with bis(trifluoromethanesulfonyl)imide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization to obtain a high-purity compound .

In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, may also be employed to achieve the desired quality .

Chemical Reactions Analysis

1-Methylimidazole Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Energy Storage and Batteries

Supercapacitors and Electrolytes

MIM[Tf2N] is utilized as an electrolyte in supercapacitors due to its high ionic conductivity and electrochemical stability. Studies indicate that it can enhance the performance of supercapacitors by providing a wide electrochemical window and improving charge-discharge rates. Its low viscosity also contributes to better ion mobility, which is crucial for efficient energy storage systems .

Lithium-ion Batteries

In lithium-ion batteries, MIM[Tf2N] serves as a solvent for lithium salts, improving the ionic conductivity of the electrolyte. Research shows that incorporating MIM[Tf2N] into battery systems can lead to higher energy densities and improved cycle stability compared to conventional organic solvents . The compound's thermal stability also makes it suitable for high-temperature applications in battery technology.

Catalysis

Green Chemistry

MIM[Tf2N] is employed as a solvent in various catalytic processes, particularly in green chemistry applications. Its ability to dissolve a wide range of organic and inorganic compounds allows it to facilitate reactions that are otherwise difficult in traditional solvents. For instance, it has been successfully used in the synthesis of biodiesel through transesterification reactions, demonstrating its effectiveness in promoting chemical transformations with minimal environmental impact .

Organocatalysis

The compound has also been explored as a medium for organocatalytic reactions. Its unique properties enable the stabilization of reactive intermediates, leading to higher yields and selectivity in various organic transformations . This application highlights the versatility of MIM[Tf2N] in facilitating complex chemical reactions.

Separation Technologies

Liquid-Liquid Extraction

MIM[Tf2N] has shown promise in liquid-liquid extraction processes due to its tunable solubility characteristics. It can selectively extract metal ions from aqueous solutions, making it valuable in hydrometallurgy and environmental remediation efforts . The ionic liquid's ability to form stable complexes with metal ions enhances its efficiency in separation processes.

Chromatography

In chromatography, MIM[Tf2N] is used as a stationary phase or mobile phase additive. Its high thermal stability and low volatility contribute to improved resolution and sensitivity in analytical applications. Studies have demonstrated that using MIM[Tf2N] can lead to better separation of complex mixtures compared to traditional solvents .

Materials Science

Polymer Composites

In materials science, MIM[Tf2N] is incorporated into polymer matrices to create advanced composite materials with enhanced thermal and mechanical properties. These composites are being investigated for applications in aerospace, automotive, and electronics industries due to their lightweight nature and durability .

Nanotechnology

The compound's unique properties make it suitable for nanotechnology applications, particularly in the synthesis of nanoparticles and nanostructures. Its role as a stabilizing agent during nanoparticle formation has been highlighted in various studies, indicating its potential for developing novel materials with tailored functionalities .

Case Studies

Mechanism of Action

The mechanism of action of 1-Methylimidazole Bis(trifluoromethanesulfonyl)imide involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent, facilitating various chemical reactions by stabilizing transition states and lowering activation energies . Its unique structure allows it to interact with different substrates, leading to the formation of desired products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Cationic Variations

The physicochemical properties of TFSI-based ILs are highly dependent on the alkyl chain length and substituents of the imidazolium cation. Key analogs include:

Thermal and Electrochemical Stability

- Thermal Stability : [C4C1im][NTf2] exhibits the highest thermal stability (>400°C) due to its longer alkyl chain and strong cation-anion interactions, while [C1C1im][NTf2] decomposes at ~350°C .

- Electrochemical Stability : TFSI anions generally outperform FSI anions. [C1C1im][NTf2] has a wide electrochemical window of 4.5 V, compared to 3.8 V for [C2C1im][FSI]. This makes TFSI-based ILs preferable for high-voltage battery electrolytes .

Viscosity and Conductivity

- Viscosity : Shorter alkyl chains reduce viscosity. [C1C1im][NTf2] has a viscosity of 28 cP at 25°C, lower than [C2C1im][NTf2] (34 cP) and [C4C1im][NTf2] (52 cP) .

- Conductivity : Conductivity inversely correlates with viscosity. [C1C1im][NTf2] shows moderate conductivity (5.1 mS/cm at 25°C), outperforming [C4C1im][NTf2] (3.4 mS/cm) but lagging behind [C2C1im][FSI] (8.2 mS/cm) .

Solubility and Gas Separation Performance

- Activity Coefficients : [C1C1im][NTf2] has higher polarity than [C4C1im][NTf2], leading to better solubility for polar organic compounds (e.g., aniline derivatives) .

- Gas Permeation : In supported ionic liquid membranes (SILMs), [C1C1im][NTf2] exhibits superior selectivity for CH$4$/N$2$ separation (selectivity ratio = 3.2) compared to vinyl- or polymer-functionalized analogs .

Biological Activity

1-Methylimidazole bis(trifluoromethanesulfonyl)imide (commonly referred to as [MIM][NTf2]) is a type of ionic liquid (IL) that has garnered attention in various fields, particularly in biological and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse sources, including case studies and research data.

Overview of this compound

This compound is characterized by its unique ionic structure, which consists of a 1-methylimidazolium cation and a bis(trifluoromethanesulfonyl)imide anion. The compound exhibits properties that are particularly useful in biological applications, including its potential as an antibacterial agent and its role in the extraction of bioactive compounds.

Antibacterial Properties

Research has demonstrated that [MIM][NTf2] possesses significant antibacterial activity. A study highlighted the effectiveness of imidazolium-based ionic liquids, including [MIM][NTf2], against various bacterial strains. The results showed that these ILs could inhibit bacterial growth effectively, suggesting their potential as alternatives to conventional antibiotics .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Pseudomonas aeruginosa | 12 |

The mechanism by which [MIM][NTf2] exerts its antibacterial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. The unique ionic nature allows for interaction with cellular components, leading to increased permeability and eventual cell lysis .

Extraction of Bioactive Compounds

This compound has also been studied for its efficacy in extracting bioactive compounds from plant materials. In a systematic study, it was found that [MIM][NTf2] could enhance the extraction efficiency of flavonoids from Chamaecyparis obtusa leaves when used in conjunction with methanol in Soxhlet extraction methods .

Table 2: Extraction Efficiency of Bioactive Compounds Using [MIM][NTf2]

| Compound | Yield (%) | Extraction Method | Reference |

|---|---|---|---|

| Dihydrokaempferol | 85 | Soxhlet with Methanol | |

| Quercitrin | 78 | Soxhlet with Methanol | |

| Myricetin | 90 | Soxhlet with Methanol |

Case Study 1: Antibacterial Evaluation

In a controlled laboratory setting, the antibacterial efficacy of various imidazolium ILs was tested against clinical isolates. The study concluded that the presence of the bis(trifluoromethanesulfonyl)imide anion significantly enhanced the antibacterial properties compared to other anions like bromide or acetate .

Case Study 2: Plant Extracts

A comparative analysis was conducted using different ionic liquids for the extraction of bioactive compounds from medicinal plants. The results revealed that [MIM][NTf2] provided superior yields and purity levels for several flavonoids compared to traditional solvents . This highlights not only its biological activity but also its utility in pharmaceutical applications.

Q & A

Basic: What are the optimal synthesis methods for 1-Methylimidazole Bis(trifluoromethanesulfonyl)imide to ensure high purity and yield?

Answer:

The synthesis involves ion metathesis between 1-methylimidazole halide salts (e.g., [C₄mim][Br]) and lithium bis(trifluoromethanesulfonyl)imide (Li[NTf₂]) in deionized water. Critical steps include:

- Purification : Washing with water to remove LiBr/LiCl byproducts, followed by high-vacuum drying (1 mbar, 353.15 K) for ≥48 hours to eliminate residual solvents .

- Purity Verification : Confirm absence of halide impurities via capillary electrophoresis (e.g., <14.2 ppm chloride) and validate structure using ¹H/¹³C NMR .

Advanced: How do impurities such as residual halides affect the physicochemical properties of this compound, and what analytical techniques are recommended for their detection?

Answer:

Residual halides (e.g., Cl⁻, Br⁻) can alter ionic conductivity, viscosity, and electrochemical stability. For detection:

- Capillary Electrophoresis : Quantifies halide concentrations down to ppm levels .

- NMR Spectroscopy : Identifies structural anomalies caused by impurities .

Mitigation requires rigorous washing and vacuum drying during synthesis.

Basic: What experimental protocols are recommended for determining the thermal stability of this compound in electrochemical applications?

Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert atmospheres (e.g., N₂) with heating rates of 5–10°C/min .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions and exothermic/endothermic events during thermal cycling .

- Controlled Thermal Abuse Tests : Simulate extreme conditions (e.g., >200°C) to assess degradation pathways .

Advanced: How does the addition of lithium salts influence the thermal stability and ionic conductivity of this compound-based electrolytes?

Answer:

- Thermal Stability : Li[NTf₂] enhances stability by forming stable coordination complexes, delaying decomposition onset by 20–30°C compared to pure ionic liquids .

- Ionic Conductivity : At 30°C, 1 M Li[NTf₂] in sulfolane achieves ~2.75 × 10⁻³ Ω⁻¹ cm⁻¹, comparable to LiPF₆ systems. Conductivity depends on ion dissociation and mobility, influenced by Li⁺-anion interactions .

Basic: What are the critical considerations in designing solvent systems for NMR studies of this compound coordination behavior?

Answer:

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid proton interference .

- Pulse Sequences : Employ HOESY (¹H–⁷Li/¹⁹F correlations) and PGSE NMR to study ion pairing and diffusion coefficients .

- Temperature Control : Maintain consistent temperatures (±0.1°C) to prevent solvent evaporation or phase separation .

Advanced: What contradictions exist in reported degradation pathways of this compound under thermal stress, and how can these be resolved methodologically?

Answer:

Discrepancies arise from varying experimental conditions (e.g., heating rates, atmosphere). For resolution:

- Standardized Protocols : Use identical TGA/DSC parameters (e.g., 10°C/min in N₂) across studies .

- Evolved Gas Analysis (EGA) : Pair with TGA to identify volatile decomposition products (e.g., SO₂, CF₃ radicals) .

- Replicate Studies : Compare degradation profiles under controlled humidity and oxygen levels .

Basic: What purification strategies are effective in removing residual solvents and unreacted precursors from synthesized this compound?

Answer:

- Vacuum Drying : Heat under high vacuum (1 mbar, 80°C) for ≥48 hours to remove volatile impurities .

- Liquid-Liquid Extraction : Use immiscible solvents (e.g., toluene/water) to separate ionic liquids from unreacted precursors .

- Recrystallization : For solid salts, recrystallize from anhydrous acetonitrile .

Advanced: How do molecular dynamics simulations enhance the understanding of ion transport mechanisms in this compound-based electrolytes?

Answer:

- Coordination Analysis : Simulations reveal Li⁺ coordination with NTf₂⁻ anions and solvent molecules, explaining conductivity trends .

- Diffusion Coefficients : Predict ion mobility under electric fields, validated via PGSE NMR .

- Structural Dynamics : Simulate temperature-dependent viscosity changes by modeling cation-anion interaction lifetimes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.